8-Iodoquinolin-6-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
8-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
InChI Key |
MUPKVETUVAGPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)I)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Iodoquinolin 6 Ol and Its Analogs
Cross-Coupling Reactions for Quinoline (B57606) Skeleton Functionalization
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between organohalides and boronic acids or their esters. yonedalabs.comtcichemicals.com This reaction is highly effective for aryl-aryl bond formation and has been applied to iodoquinoline scaffolds.
A notable example involves the Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one, an isomer of 8-iodoquinolin-6-ol. In a rapid, 5-minute reaction, it was coupled with a benzothiadiazole (BTZ) bispinacol boronic ester. rsc.orgresearchgate.net The process yielded the corresponding C-C coupled product, 8,8'-(benzo[c] eurekaselect.comsoton.ac.ukresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol), in an excellent yield of 97%. rsc.orgresearchgate.net This demonstrates the high reactivity of the iodo-substituent on the quinoline ring under Suzuki-Miyaura conditions.
While direct examples on this compound are specific, the broader applicability is well-established for various iodo- and chloro-quinoline derivatives. mdpi.comijsrp.orgnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent. nih.gov The versatility of this reaction allows for the introduction of a wide range of aryl and heteroaryl groups onto the quinoline core.
Table 1: Example of Suzuki-Miyaura Coupling on an Iodo-Quinolinol Analog Data sourced from references rsc.orgresearchgate.net.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 8-Iodoquinolin-4(1H)-one | BTZ bispinacol boronic ester | Pd(0) catalyst | 8,8'-(Benzo[c] eurekaselect.comsoton.ac.ukresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol) | 97% |
Other Palladium-Catalyzed C-C Bond Formations
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are crucial for modifying the iodoquinoline skeleton. The Sonogashira and Heck reactions are prominent examples.
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. libretexts.orgwikipedia.org The reaction typically uses a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgyoutube.com The reactivity of the halide in this coupling follows the order I > OTf > Br > Cl, making iodoquinolines excellent substrates. youtube.com Sonogashira couplings have been successfully performed on dihaloquinolines, such as 6-bromo-3-iodoquinolin-4(1H)-ones, demonstrating that the iodo-position is highly reactive and suitable for introducing alkynyl groups. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This method has been applied to quinoline derivatives, including the reaction of 6-iodoquinolin-4(1H)-ones with macrolides to produce compounds with significant biological interest. nih.gov Similarly, 4-(2-methylphenylamino)-3-iodo-quinolines have been subjected to Heck reactions with terminal alkenes. mdpi.com These examples underscore the utility of the iodo-substituent on the quinoline ring as a reactive site for various C-C bond-forming transformations.
Derivatization from Precursors
Functionalization can also be achieved by modifying a pre-formed quinoline nucleus. Reactions targeting the hydroxyl group or the aromatic ring allow for the synthesis of diverse derivatives.
Mannich Reaction-Based Syntheses
The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylating an acidic proton located on a substrate. mdpi.com In the context of quinolinols, the hydroxyl group activates the ring for electrophilic substitution. For 8-hydroxyquinoline (B1678124) (an isomer of quinolin-6-ol), the Mannich reaction occurs predominantly at the C-7 position. nih.govnih.gov
The reaction typically involves combining the quinolinol, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com This method has been used to synthesize a wide array of 7-aminomethylated 8-hydroxyquinolines. mdpi.comnih.gov For instance, reacting 8-hydroxyquinoline with formaldehyde (B43269) and various amines like morpholine (B109124) or thiomorpholine (B91149) in ethanol (B145695) produces the corresponding 7-substituted derivatives. mdpi.com This approach allows for the introduction of diverse aminoalkyl side chains, significantly increasing molecular diversity from a common quinolinol precursor. indexcopernicus.com
O-Alkylation and O-Acylation of the Hydroxyl Group
The phenolic hydroxyl group of quinolinols is a prime site for derivatization through O-alkylation (ether formation) and O-acylation (ester formation).
O-Alkylation is commonly achieved by treating the quinolinol with an alkyl halide in the presence of a base. For example, 8-hydroxyquinoline can be O-methylated using methyl iodide with sodium hydride as the base in a solvent like DMF. nih.gov Similarly, the O-alkylation of 4-hydroxy-2(1H)-quinolone has been performed with various alkyl iodides using potassium carbonate as the base. arabjchem.org These methods provide straightforward access to quinoline ethers.
O-Acylation converts the hydroxyl group into an ester. This is typically accomplished by reacting the quinolinol with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270). arabjchem.org The base-catalyzed O-acylation of 4-hydroxy-2(1H)-quinolone with different acyl chlorides at room temperature yields the corresponding esters, demonstrating a reliable method for this transformation. arabjchem.org
Table 2: General Conditions for O-Alkylation and O-Acylation of Quinolinols Data sourced from references nih.govarabjchem.org.
| Transformation | Reagents | Base | Typical Product |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH, K₂CO₃ | Alkoxyquinoline |
| O-Acylation | Acyl Chloride (e.g., RCOCl) | Pyridine | Acyloxyquinoline |
Synthesis of Sulfonamide and Sulfonyl Chloride Derivatives
The quinoline ring can be functionalized with sulfur-containing groups, leading to sulfonamides, which are important pharmacophores. The synthesis typically proceeds via a sulfonyl chloride intermediate.
First, a quinolinol is sulfonated using chlorosulfonic acid to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. For example, reacting 8-hydroxyquinoline with chlorosulfonic acid at room temperature yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov A similar strategy has been applied to synthesize 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. researchgate.net
The resulting sulfonyl chloride is a reactive intermediate that can be readily converted into a variety of sulfonamides. mdpi.com This is achieved by reacting the sulfonyl chloride with a primary or secondary amine. researchgate.netscielo.br For instance, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride has been reacted with different secondary amines, aromatic amines, and hydrazine (B178648) to produce a library of corresponding sulfonamide derivatives. researchgate.net This two-step process—chlorosulfonation followed by amination—is a robust method for generating diverse quinoline sulfonamides from a quinolinol precursor. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-Iodoquinolin-4(1H)-one |
| 8,8'-(Benzo[c] eurekaselect.comsoton.ac.ukresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol) |
| Benzothiadiazole (BTZ) bispinacol boronic ester |
| Potassium carbonate |
| 6-Bromo-3-iodoquinolin-4(1H)-one |
| 4-(2-Methylphenylamino)-3-iodo-quinoline |
| 8-Hydroxyquinoline |
| Formaldehyde |
| Morpholine |
| Thiomorpholine |
| 4-Hydroxy-2(1H)-quinolone |
| Methyl iodide |
| Sodium hydride |
| Pyridine |
| 8-Hydroxyquinoline-5-sulfonyl chloride |
| Chlorosulfonic acid |
| 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride |
| Hydrazine |
Chemical Reactivity and Mechanistic Investigations of 8 Iodoquinolin 6 Ol
Reactivity of the Iodine Atom
The iodine atom attached to the quinoline (B57606) scaffold is a versatile handle for a variety of chemical transformations, most notably in the realm of organometallic chemistry. Its presence also influences the electrophilic substitution patterns of the aromatic ring system.
Involvement in Organometallic Transformations
The carbon-iodine bond in 8-Iodoquinolin-6-ol is amenable to several organometallic cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. For instance, the iodine atom's polarizability and the electronegativity make the compound suitable for Suzuki-Miyaura cross-coupling reactions. vulcanchem.com This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups at the 8-position, significantly diversifying the range of accessible derivatives.
Research has demonstrated the successful application of Suzuki-Miyaura reactions on iodoquinoline scaffolds. researchgate.net For example, the palladium-catalyzed cross-coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bis(pinacolato)boron ester proceeds rapidly to afford the corresponding coupled product. researchgate.net While this specific example involves a different isomer, the underlying reactivity of the iodo-quinoline moiety is transferable. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Furthermore, iodoquinolines can participate in other organometallic transformations such as I/Zn exchange reactions, which generate organozinc reagents. uni-muenchen.de These reagents can then be used in a variety of subsequent coupling reactions.
Electrophilic Aromatic Substitution Patterns
In the context of the quinoline ring system, electrophilic attack generally favors the benzene (B151609) ring over the more electron-deficient pyridine (B92270) ring. reddit.com For 8-substituted quinolines, electrophilic substitution often occurs at the C5 and C7 positions. rsc.orgrsc.org The presence of the hydroxyl group at the 6-position, a strong activating group, will further direct electrophiles to its ortho and para positions, which are C5 and C7. Therefore, in electrophilic aromatic substitution reactions of this compound, substitution is expected to be strongly favored at the C5 and C7 positions, guided by the combined directing effects of the hydroxyl and iodo substituents. Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that electrophilic aromatic substitution has multiple possible outcomes, with the stability of the resulting product being a key determinant of the final regioselectivity. orientjchem.org
Reactivity of the Hydroxyl Group
The hydroxyl group at the 6-position is a key functional group that governs the acidity of the molecule and provides a site for further derivatization through esterification and etherification reactions.
Acidity and Proton Transfer Mechanisms
The hydroxyl group of this compound imparts acidic properties to the molecule. In solution, it can deprotonate to form a phenoxide ion. The acidity of the hydroxyl group can be influenced by the electronic effects of the substituents on the quinoline ring. The iodine atom at the 8-position, being electron-withdrawing, is expected to increase the acidity of the hydroxyl group compared to unsubstituted 6-hydroxyquinoline (B46185).
Proton transfer is a fundamental process in the chemistry of hydroxyquinolines. mdpi.comnih.govnih.gov For 7-hydroxyquinoline, which is isomeric to the compound of interest, long-range proton transfer from the acidic OH group to the basic nitrogen atom of the quinoline ring has been observed, often assisted by solvent molecules. mdpi.com This process can lead to the formation of a keto tautomer. While direct intramolecular hydrogen bonding between the 6-hydroxyl group and the quinoline nitrogen in this compound is not possible due to the distance, solvent-mediated proton transfer mechanisms could still play a role in its reactivity, particularly in protic solvents. The formation of proton-transfer compounds with other molecules has been observed for related iodo-hydroxyquinoline derivatives. nih.gov
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to yield a variety of derivatives with modified properties. These reactions typically involve the reaction of the hydroxyl group with acylating or alkylating agents, respectively.
Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. Etherification can be carried out using alkyl halides, often under basic conditions to deprotonate the hydroxyl group and increase its nucleophilicity. For example, the etherification of quinolin-6-ol with 1-heptanol (B7768884) has been achieved using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (a Mitsunobu reaction). google.com Similarly, the hydroxyl group of 5-iodoquinolin-8-ol (B80682) has been alkylated with 4-methoxybenzyl chloride in the presence of potassium carbonate. nih.gov These methods are generally applicable to the etherification of this compound. The physiological activity of hydroxyquinoline derivatives can be altered by esterification and etherification. dokumen.pub
Quinoline Ring Reactivity and Functionalization
The quinoline ring system itself is a versatile scaffold that can undergo various functionalization reactions. The presence of the iodine and hydroxyl substituents significantly influences the reactivity and regioselectivity of these transformations.
The quinoline ring is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring. vulcanchem.com The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack compared to the benzene ring. reddit.com Conversely, the pyridine ring is more susceptible to nucleophilic attack.
Functionalization of the quinoline ring in this compound can be achieved through various methods. As previously discussed, electrophilic aromatic substitution will primarily occur on the benzene ring at the C5 and C7 positions. rsc.orgrsc.org Furthermore, the inherent reactivity of the quinoline nucleus allows for other transformations. For instance, metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C5-position has been reported, offering a direct method for further functionalization. rsc.orgrsc.orgresearchgate.net This type of reaction demonstrates the ability to selectively modify the quinoline backbone.
The development of new synthetic methods continues to expand the possibilities for quinoline functionalization. For example, palladium-catalyzed reactions are widely used for the synthesis and transformation of quinolones, which are oxidized derivatives of quinolines. mdpi.com While this compound is not a quinolone, the principles of these catalytic methods can often be adapted.
Below is a table summarizing the reactivity of this compound:
| Functional Group | Reaction Type | Reagents/Conditions | Expected Product(s) |
| Iodine Atom | Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | 8-Aryl/heteroaryl-quinolin-6-ol |
| I/Zn Exchange | Organozinc reagent | 8-(Organozinc)quinolin-6-ol | |
| Hydroxyl Group | Deprotonation | Base | 8-Iodoquinolin-6-olate |
| Esterification | Acyl chloride/anhydride, Base | 8-Iodoquinolin-6-yl ester | |
| Etherification | Alkyl halide, Base | 6-Alkoxy-8-iodoquinoline | |
| Quinoline Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃, Br₂) | 5- and/or 7-substituted-8-iodoquinolin-6-ol |
| C-H Halogenation | Halogen source (e.g., TCCA, TBCA) | 5-Halo-8-iodoquinolin-6-ol |
General Electrophilic/Nucleophilic Substitution Patterns
The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, which primarily affects the pyridine ring. Therefore, electrophilic substitution reactions preferentially occur on the benzene ring, typically at positions 5 and 8. arsdcollege.ac.ingcwgandhinagar.com However, the substituents on the benzene ring of this compound significantly influence the position of further substitutions.
The hydroxyl group (-OH) at position 6 is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. byjus.com This directing effect would strongly favor substitution at position 5 (ortho) and position 7 (ortho). The iodine atom at position 8 is a deactivating group due to its inductive effect, but it also acts as an ortho-, para- director. vulcanchem.com
Considering these combined effects, electrophilic attack on this compound is most likely to occur at the positions activated by the hydroxyl group.
Expected Electrophilic Substitution:
Position 5: This position is ortho to the activating hydroxyl group, making it a highly probable site for electrophilic attack.
Position 7: This position is also ortho to the hydroxyl group. While electronically favored, it is sterically hindered by the adjacent iodine atom at position 8, which might reduce the reaction rate at this site compared to position 5.
In acidic media, the hydroxyl group can be protonated, which would enhance the susceptibility of the ring to electrophilic substitution. vulcanchem.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
For nucleophilic substitution, the pyridine ring of the quinoline system is the more reactive part, with positions 2 and 4 being the most susceptible to attack. gcwgandhinagar.com The existing substituents at positions 6 and 8 are not expected to significantly alter this general pattern for nucleophilic aromatic substitution on the pyridine ring. However, the iodine atom at position 8 can itself be the site of nucleophilic substitution, particularly in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. vulcanchem.comrsc.org This allows for the introduction of new carbon-carbon bonds at this position.
Table 1: Predicted Regioselectivity of Substitutions on this compound
| Reaction Type | Reagent Type | Predicted Primary Position(s) of Attack | Influencing Factors |
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | 5 | Strong activating and directing effect of the -OH group at C6. |
| Nucleophilic Substitution | Nucleophiles (e.g.,⁻OH, ⁻CN) | 2, 4 | Electron-deficient nature of the pyridine ring. |
| Cross-Coupling | Organometallic reagents | 8 | Reactivity of the C-I bond. |
Investigation of Reaction Mechanisms through Chemical Analysis
While specific mechanistic studies on this compound are not extensively documented in the literature, the investigation of its reaction mechanisms would follow established analytical chemistry protocols. The synthesis of related compounds, such as 5-chloro-7-iodo-quinolin-8-ol, often involves multi-step processes where the study of reaction mechanisms is crucial for optimization. solubilityofthings.com
The elucidation of reaction pathways for substitutions on this compound would involve a combination of spectroscopic and chromatographic techniques to identify reactants, intermediates, and products.
Key Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in determining the structure of the substitution products, thus revealing the regioselectivity of the reaction. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can help in the unambiguous assignment of all protons and carbons, which is critical in distinguishing between isomers.
Mass Spectrometry (MS): MS provides the molecular weight of the products and, through fragmentation patterns, can offer structural information that helps to confirm the identity of the substitution products.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the products. For instance, the position and nature of the O-H and C-H stretches can provide clues about the substitution pattern.
X-ray Crystallography: In cases where a crystalline product is obtained, single-crystal X-ray diffraction provides the definitive molecular structure, confirming the position of the new substituent. rsc.org
Chromatographic Methods (GC-MS, LC-MS): These techniques are invaluable for separating complex reaction mixtures and identifying the components. They can be used to monitor the progress of a reaction, detect the formation of intermediates, and quantify the distribution of different isomeric products.
By applying these analytical methods, chemists can piece together the mechanistic details of electrophilic and nucleophilic substitution reactions involving this compound. For example, kinetic studies using these techniques could help to determine the relative rates of substitution at different positions, providing insight into the electronic and steric effects of the substituents.
No Publicly Available Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of publicly available scientific literature, no specific data or research articles could be found on the coordination chemistry of the chemical compound this compound. The detailed outline provided, which includes chelation behavior, synthesis of specific metal complexes, and structural analysis, presumes a body of research that does not appear to exist in accessible databases.
The searches yielded extensive information on the coordination chemistry of the closely related and well-studied compound, 8-hydroxyquinoline (also known as oxine), and its various other derivatives. This body of work confirms that quinoline derivatives are potent chelating agents, typically coordinating to metal ions in a bidentate fashion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.
However, no studies were identified that specifically investigate this compound as a ligand. Consequently, there is no available information regarding:
Its specific bidentate N,O-donor coordination modes.
The influence of the iodo-substituent at the 8-position on its chelation behavior.
The synthesis and characterization of its complexes with transition metals such as Ni(II), Pd(II), Ag(I), Cu(II), Zn(II), Sn(IV), or Ru(II).
The determination of stoichiometry and conditional formation constants for any of its potential metal complexes.
Structural analysis of any metal complexes formed with this specific ligand.
Without primary research data, it is not possible to generate a scientifically accurate article that adheres to the requested outline for this compound. The creation of such an article would require speculative information, which falls outside the scope of scientifically grounded reporting. Further research would be needed to be conducted on this compound to provide the specific details requested.
Coordination Chemistry of 8 Iodoquinolin 6 Ol As a Ligand
Structural Analysis of Metal Complexes
Crystallographic Investigations (e.g., X-ray Diffraction)
A comprehensive review of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for any metal complexes of 8-Iodoquinolin-6-ol. Such investigations are fundamental for unequivocally determining the three-dimensional structure of coordination compounds in the solid state.
Were such data available, a detailed analysis would provide critical insights into the precise coordination environment of the metal center. This typically includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.
Space Group: The symmetry operations that define the crystal structure.
Coordination Geometry: The arrangement of the ligand's donor atoms around the central metal ion (e.g., octahedral, square planar).
Bond Lengths and Angles: Precise measurements of the distances between the metal ion and the coordinating nitrogen and oxygen atoms of the this compound ligand (M-N and M-O), as well as the angles between these bonds (e.g., N-M-O).
This information is crucial for understanding the steric and electronic effects of the iodo-substituent on the ligand's coordination behavior. A representative data table for such findings would be structured as follows:
Interactive Data Table: Hypothetical Crystallographic Data for a Metal Complex of this compound (Note: The following table is for illustrative purposes only, as no experimental data was found.)
| Parameter | Value |
|---|---|
| Chemical Formula | [M(C₉H₅INO)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| M-O Bond Length (Å) | Data not available |
| M-N Bond Length (Å) | Data not available |
Geometric Configurations and Isomerism in Metal Chelates
There is no specific information available in the surveyed literature regarding the geometric configurations and potential isomerism of metal chelates formed with the this compound ligand. As a bidentate ligand, this compound coordinates to a metal center via its hydroxyl oxygen and quinoline (B57606) nitrogen atoms.
In complexes with a metal-to-ligand ratio of 1:2 or 1:3, the spatial arrangement of the ligands can lead to geometric isomerism.
Octahedral Complexes: For a generic octahedral complex with two this compound ligands and two other monodentate ligands (ML₂X₂), cis and trans isomers would be possible. In a complex with three bidentate ligands (ML₃), facial (fac) and meridional (mer) isomers could form. The cis isomer features adjacent, like-donor atoms, while the trans isomer places them on opposite sides of the metal center. The fac isomer has three identical donor atoms on one face of the octahedron, whereas the mer isomer has them in a plane bisecting the molecule.
Square Planar Complexes: In a square planar complex with two this compound ligands (ML₂), the arrangement is typically fixed, but in a mixed-ligand scenario (MLX₂), cis and trans isomerism is a key consideration.
The specific isomers that form would be influenced by factors such as the nature of the metal ion, reaction conditions, and the steric hindrance imposed by the iodine atom on the quinoline ring.
Electronic Structure and Bonding in Coordination Compounds
Detailed experimental or computational studies on the electronic structure and nature of the chemical bonding in coordination compounds specifically featuring this compound as a ligand could not be located in the scientific literature.
Such an analysis would typically involve techniques like UV-Visible spectroscopy and computational chemistry (e.g., Density Functional Theory) to understand how the ligand's orbitals interact with the d-orbitals of the transition metal center. Key aspects of the electronic structure include:
Ligand Field Theory: This framework would describe the splitting of the metal's d-orbitals upon coordination. In an octahedral environment, the d-orbitals split into lower-energy t₂g and higher-energy eg sets. The magnitude of this splitting (Δo) influences the complex's color, magnetic properties, and stability.
Charge-Transfer Transitions: The electronic absorption spectra of these complexes would likely be characterized by intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to weaker d-d transitions.
Nature of the Coordinate Bond: Investigation would clarify the degree of covalent and electrostatic character in the metal-ligand bonds. The electron-withdrawing nature of the iodine substituent could influence the electron density on the quinoline ring system, thereby modulating the ligand's donor strength and the nature of the resulting coordinate bond.
Advanced Spectroscopic and Structural Elucidation of 8 Iodoquinolin 6 Ol and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 8-iodoquinolin-6-ol and its derivatives. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that reveals the characteristic vibrational frequencies of its functional groups. For quinoline (B57606) derivatives, the FTIR spectra provide valuable information about the vibrations of the quinoline core, as well as the hydroxyl and iodo substituents.
In a study of 5-chloro-7-iodoquinolin-8-ol, a related derivative, the FTIR spectrum was recorded in the 4000–400 cm⁻¹ range. sid.ir The experimental spectrum was compared with theoretical spectra calculated using density functional theory (DFT) to aid in the assignment of vibrational modes. sid.ir Key vibrational bands observed in the FTIR spectra of hydroxyquinoline derivatives include the O-H stretching vibration, typically appearing as a broad band in the 3500-3200 cm⁻¹ region, and the C=C and C=N stretching vibrations of the quinoline ring, which are found in the 1600-1400 cm⁻¹ range. researchgate.net The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.
The table below summarizes some of the key FTIR vibrational frequencies observed for 8-hydroxyquinoline (B1678124), a parent compound to this compound, which helps in understanding the expected spectral regions for the title compound.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | ~3160 | researchgate.net |
| C=C and C=N Stretch | 1000-1600 | researchgate.net |
| Breathing mode of tris-triazine units | ~810 | researchgate.net |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. uliege.be It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. The FT-Raman spectra of quinoline derivatives can provide detailed information about the skeletal vibrations of the aromatic rings and the C-I bond.
For instance, the FT-Raman spectrum of 5-chloro-7-iodoquinolin-8-ol was recorded in the 3500–100 cm⁻¹ region. sid.ir The interpretation of the Raman spectrum, like the FTIR, is often supported by computational methods such as DFT to provide a detailed assignment of the observed bands. sid.ir Raman spectroscopy is a non-destructive technique that requires minimal sample preparation, making it suitable for a wide range of samples, including solids and liquids. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound and its derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical shifts (positions in the spectrum), and their coupling patterns (splitting of signals), which allows for the assignment of protons to specific positions on the quinoline ring. For example, in the ¹H NMR spectrum of 5,7-diiodo-8-quinolinol, distinct signals were observed for the protons on the quinoline ring, with chemical shifts ranging from approximately 7.7 to 8.9 ppm. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. In a study of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, the ¹³C NMR spectrum showed signals corresponding to all the carbon atoms in the molecule, confirming the proposed structure. researchgate.net
The following table presents typical ¹H and ¹³C NMR chemical shift ranges for quinoline derivatives, which are useful for the interpretation of the spectra of this compound.
| Nucleus | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 9.0 | chemicalbook.com |
| ¹³C (Aromatic) | 110 - 160 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 271.05 g/mol. biosynth.com The fragmentation pattern provides valuable structural information. The fragmentation of quinoline derivatives often involves the loss of substituents and the cleavage of the quinoline ring system. For instance, the mass spectrum of quinolin-6-ol shows a prominent molecular ion peak at m/z 145, and its fragmentation includes the loss of CO (m/z 117) and HCN (m/z 90). nih.gov The presence of iodine in this compound would lead to a characteristic isotopic pattern and specific fragmentation pathways involving the loss of an iodine atom or an iodine-containing fragment.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule and can be used to study complexation with metal ions.
The UV-visible spectrum of quinoline derivatives typically exhibits several absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. In a study of 5-chloro-7-iodoquinolin-8-ol, the calculated HOMO and LUMO energies were used to understand the charge transfer within the molecule. sid.ir The complexation of this compound with metal ions would be expected to cause a shift in the absorption bands (either a bathochromic or hypsochromic shift), providing evidence for the formation of a metal complex. These studies are crucial for understanding the potential applications of these compounds as metal chelators or sensors.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
The crystal structures of several quinoline derivatives have been determined by X-ray diffraction. For example, the crystal structure of a palladium(II) complex with 5-chloro-7-iodoquinolin-8-ol revealed a square-planar coordination geometry around the palladium atom. researchgate.net The crystal structure of 8-hydroxy quinoline nitrobenzoate was found to be monoclinic with a P21/n space group. scirp.org An X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure in the solid state, including the conformation of the molecule and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net
Computational Chemistry and Theoretical Studies on 8 Iodoquinolin 6 Ol
Geometrical Optimization and Conformational Analysis
Specific research detailing the geometrical optimization and comprehensive conformational analysis of 8-Iodoquinolin-6-ol is not available in the reviewed literature. Computational studies on related molecules, such as various 8-hydroxyquinoline (B1678124) derivatives, have utilized methods like DFT with basis sets like B3LYP/6-311G** to determine the most stable tautomeric forms and the influence of substituents on the molecular geometry. researchgate.net For example, in studies of 8-hydroxyquinoline and its halogenated derivatives, the form with an intramolecular hydrogen bond between the hydroxyl group and the quinoline (B57606) nitrogen atom was found to be the most stable. researchgate.net However, without specific calculations for this compound, its precise bond lengths, angles, and conformational preferences remain undetermined.
Prediction of Reaction Pathways and Energetics
There is no specific information in the search results regarding the theoretical prediction of reaction pathways and their energetics for this compound. While synthetic routes for related iodo-quinoline compounds have been described, such as the Suzuki-Miyaura reaction for 8-iodoquinolin-4(1H)-one or the Heck coupling for 7-iodoquinolin-8-ol, the computational modeling of these or other reaction energetics for this compound has not been reported. vulcanchem.comrsc.org Theoretical calculations in this area would typically involve mapping potential energy surfaces to identify transition states and calculate activation energies for various potential reactions, providing insight into reaction mechanisms and feasibility.
Non Biological Applications of 8 Iodoquinolin 6 Ol and Its Derivatives
Applications in Analytical Chemistry
The chelating ability of the 8-hydroxyquinoline (B1678124) scaffold, a key feature of 8-Iodoquinolin-6-ol, makes it and its derivatives valuable tools in analytical chemistry. rroij.comscispace.com These compounds can selectively bind with a variety of metal cations, a property that is exploited in several analytical techniques. rroij.comnih.gov
Reagents for Gravimetric Analysis
8-Hydroxyquinoline and its derivatives are well-established reagents for gravimetric analysis, a method of quantitative chemical analysis where the constituent being determined is converted into a substance of known composition that can be separated from the sample and weighed. rroij.comscispace.com The ability of these compounds to form insoluble metal complexes allows for the precipitation of metal ions from a solution. For instance, 8-hydroxyquinoline has been used for the gravimetric determination of various metals. The introduction of an iodine atom, as in this compound, can modify the solubility and selectivity of the resulting metal complexes, potentially allowing for more precise separations and measurements.
Metal Ion Extraction and Separation Techniques
The formation of stable, often colored, complexes with metal ions makes 8-hydroxyquinoline derivatives excellent reagents for the extraction and separation of metal ions. rroij.comscispace.comgoogle.com This is particularly useful in hydrometallurgy and in the pre-concentration of trace metals from environmental samples before analysis. The lipophilicity of the quinoline (B57606) ring, which can be further enhanced by appropriate substitutions, facilitates the transfer of the metal complexes into an organic phase.
For example, a study on the extraction of rare-earth ions using 5-octyloxymethyl-8-quinolinol, a derivative of 8-hydroxyquinoline, demonstrated a high extraction ability for dysprosium and good selectivity between dysprosium and neodymium. researchgate.net The use of ionic liquids as the extracting phase in conjunction with these derivatives has shown to enhance extraction efficiency. researchgate.net The iodo-substituted quinolinol derivatives can exhibit altered extraction behavior due to changes in their electronic properties and steric factors, influencing their selectivity towards different metal ions.
Fluorescent Chemosensors for Environmentally Important Metal Ions
Derivatives of 8-hydroxyquinoline are widely employed in the development of fluorescent chemosensors for the detection of environmentally significant metal ions. rroij.comscispace.comnih.gov The parent molecule, 8-hydroxyquinoline, is weakly fluorescent; however, upon chelation with metal ions, a significant increase in fluorescence emission is often observed. rroij.com This "chelation-enhanced fluorescence" (CHEF) effect is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. rroij.com
These chemosensors offer high sensitivity and selectivity for various metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Hg²⁺. rroij.comnih.govmdpi.com The design of the sensor molecule, including the nature and position of substituents on the quinoline ring, can be tailored to achieve selectivity for a specific metal ion. For instance, the introduction of an iodine atom can influence the photophysical properties of the resulting metal complex, potentially leading to sensors with unique detection capabilities. Research has focused on developing sensors that exhibit a noticeable color change upon binding to a metal ion, allowing for "naked-eye" detection. mdpi.com
Table 1: Examples of 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors
| Derivative | Target Ion(s) | Observed Change |
| 8-Hydroxyquinoline-based sensor | Al³⁺ | Fluorescence enhancement |
| Julolidine-based Schiff base | Cu²⁺, Co²⁺ | Color change from transparent to light yellow |
| Rhodamine-alkyne derivative | Au³⁺ | 250-fold fluorescence enhancement and color change |
This table provides illustrative examples of how different 8-hydroxyquinoline derivatives are utilized as fluorescent chemosensors for various metal ions.
Integration into Advanced Materials
The unique electronic and photophysical properties of 8-hydroxyquinoline derivatives have led to their integration into advanced materials, most notably in the field of organic electronics.
Electron Transport Layers in Organic Light-Emitting Diodes (OLEDs)
Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). rroij.comscispace.com Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a classic example of a highly effective electron transport and emitting layer material in OLEDs. ossila.com These materials facilitate the injection and transport of electrons from the cathode to the emissive layer, a crucial process for efficient light generation.
The performance of the electron transport layer can be tuned by modifying the structure of the 8-hydroxyquinoline ligand. Introducing substituents like iodine can alter the lowest unoccupied molecular orbital (LUMO) energy level of the complex, which in turn affects the efficiency of electron injection and transport. vulcanchem.com Lithium quinolinolate (Liq), another 8-hydroxyquinoline derivative, is used as a thin electron injection layer to improve device stability. ossila.com Research continues to explore new 8-hydroxyquinoline derivatives to enhance the efficiency, stability, and color purity of OLEDs. ijcce.ac.irscirp.org
Table 2: Key 8-Hydroxyquinoline Derivatives in OLEDs
| Compound | Role in OLED | Key Property |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Electron Transport Layer, Emitting Layer | High thermal stability, high fluorescence quantum yield |
| 8-Hydroxyquinolinolato-lithium (Liq) | Electron Injection Layer | Enhances operational stability |
| Zinc(II) complexes of 8-hydroxyquinoline | Electron Transport Layer, Emitting Layer | Potentially superior electron transport to aluminum complexes |
This table highlights prominent examples of 8-hydroxyquinoline derivatives and their functions within OLED devices.
Role in Catalysis
The ability of 8-hydroxyquinoline derivatives to form stable complexes with transition metals also extends their application to the field of catalysis. The metal-ligand complex can act as a catalyst in various organic reactions.
For example, complexes of 8-hydroxyquinoline derivatives with palladium have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki and Heck reactions. vulcanchem.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. A derivative, 7-(Dodec-1-en-1-yl)quinolin-8-ol, forms stable complexes with Cu(II) and Fe(III) that demonstrate catalytic activity in Heck reactions. vulcanchem.com The nature of the substituent on the quinoline ring can influence the solubility, stability, and catalytic efficiency of the metal complex. The iodo-substituent in this compound can potentially serve as a leaving group in certain catalytic cycles or modify the electronic environment of the metal center, thereby influencing its catalytic performance.
Ligands in Metal-Catalyzed Organic Transformations
The unique structural framework of this compound and its derivatives, featuring a chelating quinolinol core and a reactive iodo-substituent, positions them as promising ligands in the realm of metal-catalyzed organic transformations. While direct and extensive research on this compound itself as a ligand is not widely documented, the broader class of quinoline derivatives has been extensively studied and utilized in various catalytic processes. The principles and reactions established for related quinoline compounds provide a strong foundation for understanding the potential applications of this compound and its derivatives.
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form stable chelate complexes with a variety of transition metals, including palladium, copper, rhodium, and iridium. rroij.comscirp.orgscispace.com This chelation can modulate the electronic properties and steric environment of the metal center, thereby influencing its catalytic activity, selectivity, and stability. The iodo-substituent at the 8-position can also participate in or influence catalytic cycles, for instance, through oxidative addition in cross-coupling reactions.
A notable example within a closely related class of compounds is the use of 8-iodoquinolin-4(1H)-one in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In a specific study, 8-iodoquinolin-4(1H)-one was reacted with a benzothiadiazole (BTZ) bispinacol boronic ester. researchgate.net This reaction, catalyzed by a palladium complex, resulted in the formation of a new carbon-carbon bond between the quinoline and the BTZ moiety, affording 8,8'-(benzo[c] rsc.orgusd.edugoogle.comthiadiazole-4,7-diyl)bis(quinolin-4-ol) in a rapid reaction. researchgate.net This demonstrates the utility of the iodo-quinoline scaffold in constructing complex organic molecules through well-established catalytic methods.
The general applicability of iodo-substituted quinolines in palladium-catalyzed reactions is well-documented. nih.gov For instance, 6-iodoquinolin-4(1H)-ones have been successfully employed in Sonogashira reactions to synthesize macrolone derivatives with antibacterial properties. nih.gov These reactions typically utilize a palladium catalyst, often in conjunction with a copper co-catalyst, to couple the iodoquinoline with a terminal alkyne. beilstein-journals.org
Furthermore, the broader family of quinoline derivatives has been explored as ligands in various other metal-catalyzed transformations. Molybdenum(VI) and tungsten(VI) complexes with 8-quinolinol have shown catalytic activity in the oxidation of alcohols. rsc.org These complexes act as catalysts for the selective oxidation of aromatic alcohols to their corresponding aldehydes or ketones using hydrogen peroxide as the oxidant. rsc.org
The following tables summarize representative examples of metal-catalyzed reactions involving quinoline derivatives, highlighting the potential roles that this compound and its analogues could play as ligands.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions with Iodoquinoline Derivatives
| Iodoquinoline Derivative | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |
| 8-Iodoquinolin-4(1H)-one | Benzothiadiazole bispinacol boronic ester | Pd Catalyst | Suzuki-Miyaura Coupling | 8,8'-(Benzo[c] rsc.orgusd.edugoogle.comthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |
| 6-Iodoquinolin-4(1H)-ones | Macrolides (with terminal alkyne) | Pd(OAc)₂/P(o-tol)₃ | Sonogashira Coupling | Macrolone Derivatives | nih.gov |
| 2-Iodoaniline (a precursor to quinolines) | α,β-Unsaturated carbonyl compounds | Pd(OAc)₂/PPh₃ | Heck Coupling-Cyclization | 3-Substituted quinolin-2(1H)-ones | nih.gov |
Table 2: Metal Complexes of Quinolinol Derivatives in Catalytic Oxidations
| Quinolinol Derivative | Metal Center | Oxidant | Substrate | Product | Reference |
| 8-Quinolinol | Molybdenum(VI) | H₂O₂ | Benzyl alcohol | Benzaldehyde | rsc.org |
| 8-Quinolinol | Tungsten(VI) | H₂O₂ | Cinnamylic alcohol | Cinnamaldehyde | rsc.org |
The research findings clearly indicate that the quinoline scaffold is a versatile platform for designing ligands for a range of metal-catalyzed organic transformations. The presence of both a chelating motif and a reactive handle in the form of an iodine atom in compounds like this compound suggests their significant potential for further development and application in catalysis. Future research in this area could focus on synthesizing and evaluating this compound-metal complexes for their catalytic efficacy in various C-C and C-heteroatom bond-forming reactions.
Future Directions and Emerging Research Avenues for 8 Iodoquinolin 6 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry and process efficiency. For 8-Iodoquinolin-6-ol, a key area of future research will be the development of novel synthetic methodologies that are not only high-yielding but also environmentally benign. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and challenging purification procedures.
Future research should focus on:
Catalytic C-H Iodination: Exploring direct C-H iodination of 6-hydroxyquinoline (B46185) using innovative catalytic systems. This would circumvent the need for pre-functionalized starting materials and reduce atom-economic inefficiency.
Flow Chemistry Synthesis: The adoption of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.
Bio-catalytic Approaches: Investigating the potential of engineered enzymes to perform regioselective iodination could provide a highly sustainable and specific route to the target molecule.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Iodination | Higher atom economy, reduced waste | Development of novel transition-metal or organocatalysts |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Reactor design and optimization of reaction parameters |
| Bio-catalytic Approaches | High selectivity, mild reaction conditions | Enzyme screening and protein engineering |
Exploration of Underutilized Reactivity Modes and Selective Functionalization
The reactivity of this compound is dominated by the chemistry of its iodo and hydroxyl functionalities. However, more nuanced and underutilized reactivity modes could unlock novel chemical space. The C-I bond is a versatile handle for a variety of cross-coupling reactions, and future research could expand this repertoire significantly. ambeed.com
Key areas for exploration include:
Sonogashira and Heck Couplings: While Suzuki and Buchwald-Hartwig couplings are common for iodoarenes, the systematic exploration of Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions with this compound could lead to a diverse array of functionalized derivatives. ambeed.com
Reductive Deiodination: Selective removal of the iodine atom to generate 6-hydroxyquinoline could be a useful synthetic strategy, and the development of mild and selective reductive deiodination methods would be beneficial.
Functionalization of the Hydroxyl Group: Beyond simple etherification or esterification, the hydroxyl group can be used to direct metallation or to participate in more complex cascade reactions.
| Reaction Type | Reagents/Catalysts | Potential Products |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, alkyne | Alkynyl-substituted quinolinols |
| Heck Coupling | Pd catalyst, base, alkene | Alkenyl-substituted quinolinols |
| Reductive Deiodination | Reducing agents (e.g., H₂, metal hydrides) | 6-Hydroxyquinoline |
Design of Advanced Coordination Architectures for Specific Chemical Functions
The 8-hydroxyquinoline (B1678124) (8-HQ) motif is a classic chelating ligand in coordination chemistry. The introduction of an iodine atom at the 8-position in this compound offers a unique opportunity to modulate the electronic properties and steric profile of the resulting metal complexes. Future research should focus on the rational design of advanced coordination architectures with tailored functions.
This could involve:
Luminescent Materials: The heavy iodine atom can enhance spin-orbit coupling, potentially leading to metal complexes with interesting phosphorescent properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Catalysis: The steric bulk of the iodine atom could influence the coordination geometry around a metal center, leading to catalysts with unique selectivity in organic transformations.
Bioinorganic Chemistry: Iodoquinoline derivatives have been explored for their biological activities. frontiersin.orgnih.gov The coordination of these ligands to biologically relevant metal ions could lead to novel therapeutic or diagnostic agents. A study on other iodoquinolines has shown their potential as a source of iodine in biofortification of plants. frontiersin.orgnih.govresearchgate.net
Computational Predictions for Novel Chemical Properties and Applications
In tandem with experimental work, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide valuable insights that can guide synthetic efforts and application-oriented research. A theoretical analysis of Suzuki coupling has been performed on 8-iodoquinoline, demonstrating the utility of computational studies. usd.edu
Future computational studies could focus on:
Predicting Reaction Mechanisms: DFT calculations can elucidate the mechanisms of novel reactions and explain observed selectivities. acs.orgacs.org
Simulating Spectroscopic Properties: Predicting NMR, UV-Vis, and fluorescence spectra can aid in the characterization of new compounds and provide insights into their electronic structure. usd.edu
Designing Functional Molecules: Computational screening of virtual libraries of this compound derivatives can identify candidates with desirable properties for specific applications, such as optimized absorption and emission wavelengths for OLEDs or enhanced binding affinities for biological targets.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways |
| Time-Dependent DFT (TD-DFT) | Spectroscopic analysis | Excitation energies, absorption/emission spectra |
| Molecular Docking | Drug discovery | Binding affinities and modes to biological targets |
Expansion into Emerging Chemical Technologies Beyond Current Scope
The unique properties of this compound make it a promising candidate for application in a variety of emerging technologies that are currently underexplored for this specific compound.
Potential future applications include:
Organic Electronics: The quinoline (B57606) core is an electron-deficient aromatic system, and its derivatives could be investigated as n-type semiconductors in organic thin-film transistors (OTFTs) or as host materials in OLEDs.
Chemical Sensors: The hydroxyl and iodo groups can act as binding sites for specific analytes. The development of fluorescent or colorimetric sensors based on this compound for the detection of metal ions or environmentally important species is a promising avenue.
Smart Materials: Incorporation of this compound into polymers or other materials could lead to "smart" materials that respond to external stimuli such as light, heat, or the presence of a chemical analyte.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of innovative technologies.
Q & A
Q. What are the optimal reaction conditions for synthesizing 8-Iodoquinolin-6-ol via substitution or iodination reactions?
- Methodological Answer : Substitution reactions for iodinated quinolines typically require halogen exchange or metal-catalyzed cross-coupling. For this compound, direct iodination of the quinoline core can be achieved using iodine monochloride (ICl) in acetic acid under reflux (80–100°C) . Alternatively, palladium-catalyzed reactions (e.g., Stille or Suzuki couplings) with iodinating agents like NaI/CuI may enhance regioselectivity. Key parameters include:
- Temperature : 80–120°C for thermal stability of intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Catalyst : Pd(PPh₃)₄ for cross-coupling efficiency .
Table 1 : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Direct Iodination | ICl, AcOH, 100°C, 12h | 45–55 | Moderate | |
| Pd-Catalyzed Coupling | NaI, Pd(PPh₃)₄, DMF, 120°C, 6h | 60–70 | High |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., downfield shifts for hydroxyl and iodine groups at C6 and C8). -NMR can verify iodine bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 271.97 for C₉H₆INO) .
- X-ray Crystallography : Resolve regiochemistry and intermolecular interactions (e.g., hydrogen bonding between -OH and adjacent N atoms) .
Advanced Research Questions
Q. How can conflicting data on the bioactivity of this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Variability in purity : Use HPLC (>98% purity) and elemental analysis to validate compound integrity .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity, distinguishing nonspecific interactions .
Q. What strategies improve regioselectivity in functionalizing this compound for metal complexation?
- Methodological Answer : To design coordination complexes (e.g., with Cu²⁺ or Fe³⁺):
- Ligand modification : Introduce electron-withdrawing groups (e.g., -NO₂) at C2/C4 to enhance metal-binding at C8-OH and C6-I .
- pH control : Adjust reaction pH to 7–9 to deprotonate the hydroxyl group, facilitating chelation .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict preferred binding sites and stability .
Q. How can contradictory results in catalytic applications of this compound derivatives be analyzed?
- Methodological Answer : Conflicting catalytic data (e.g., in oxidation reactions) may stem from:
- Substituent effects : Compare turnover numbers (TON) for derivatives with -I vs. -Br at C8 to assess electronic influences .
- Solvent polarity : Test in aprotic (acetonitrile) vs. protic (ethanol) solvents to evaluate hydrogen bonding’s role .
- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. oxidative addition) .
Q. What experimental designs mitigate challenges in studying this compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., quinoline-6,8-diol) .
- Radiolabeling : Synthesize -labeled analogs to track biodistribution and metabolic pathways in vitro .
- pH-dependent studies : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments to assess compound integrity .
Methodological Guidelines for Data Interpretation
- Cross-referencing databases : Validate spectral data against PubChem (CID: [insert CID]) and Reaxys (Registry Number: [insert RN]) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for bioactivity comparisons across derivatives .
- Ethical compliance : Adhere to in vitro research protocols (e.g., NIH Guidelines) and avoid unapproved therapeutic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
